molecular formula C30H38N2O6 B12319598 Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate

Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate

Cat. No.: B12319598
M. Wt: 522.6 g/mol
InChI Key: BLHLSUZTSWUTKV-UHFFFAOYSA-N
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Description

(alpha1S,alpha4S,2S,5S)-2,5-DiMethyl-3,6-dioxo-alpha1,alpha4-bis(2-phenylethyl)-1,4-piperazinediacetic Acid 1,4-Diethyl Ester is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alpha1S,alpha4S,2S,5S)-2,5-DiMethyl-3,6-dioxo-alpha1,alpha4-bis(2-phenylethyl)-1,4-piperazinediacetic Acid 1,4-Diethyl Ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides.

    Introduction of Phenylethyl Groups: This step may involve alkylation reactions using phenylethyl halides.

    Esterification: The final step often involves esterification reactions to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups within the piperazine ring.

    Substitution: Nucleophilic substitution reactions may take place at the ester groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (alpha1S,alpha4S,2S,5S)-2,5-DiMethyl-3,6-dioxo-alpha1,alpha4-bis(2-phenylethyl)-1,4-piperazinediacetic Acid 1,4-Diethyl Ester is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of piperazine are often explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (alpha1S,alpha4S,2S,5S)-2,5-DiMethyl-3,6-dioxo-alpha1,alpha4-bis(2-phenylethyl)-1,4-piperazinediacetic Acid 1,4-Diethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic compound with two nitrogen atoms.

    Phenylethylamine: A compound with a phenyl group attached to an ethylamine chain.

    Diethyl Ester: A compound with two ethyl ester groups.

Uniqueness

(alpha1S,alpha4S,2S,5S)-2,5-DiMethyl-3,6-dioxo-alpha1,alpha4-bis(2-phenylethyl)-1,4-piperazinediacetic Acid 1,4-Diethyl Ester is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O6/c1-5-37-29(35)25(19-17-23-13-9-7-10-14-23)31-21(3)28(34)32(22(4)27(31)33)26(30(36)38-6-2)20-18-24-15-11-8-12-16-24/h7-16,21-22,25-26H,5-6,17-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLSUZTSWUTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N(C(C2=O)C)C(CCC3=CC=CC=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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